molecular formula C26H20FeN6O2 B13123753 Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate

Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate

Cat. No.: B13123753
M. Wt: 504.3 g/mol
InChI Key: WMZRMSVSLVFVFA-UHFFFAOYSA-N
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Description

Introduction

Historical Context and Discovery

Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate emerged as a subject of interest in the mid-20th century alongside the broader exploration of transition metal complexes with nitrogen-containing ligands. The compound’s discovery is tied to efforts to understand how cyanide and aromatic diimine ligands influence the electronic and geometric properties of iron centers. Early synthetic routes involved reacting iron(II) salts with 1,10-phenanthroline (phen) and cyanide precursors under controlled conditions.

A pivotal study in 1969 demonstrated its utility as a redox indicator, highlighting its reversible electron-transfer capabilities in aqueous and non-aqueous media. The compound’s protonation behavior in anhydrous hydrogen fluoride, reported in 2022, revealed its ability to adopt a cis-configuration upon diprotonation, a finding critical for understanding its reactivity in acidic environments.

Table 1: Key Molecular Properties of Dicyano-bis-(1,10-phenanthroline)iron(II) Dihydrate

Property Value Source
Molecular Formula C₂₆H₂₀FeN₆O₂
Molecular Weight 504.3 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 10
Crystal System Monoclinic (derived from analogs)
Coordination Geometry Distorted Octahedral

The compound’s synthesis typically involves the reaction of iron(II) sulfate with phenanthroline and cyanide ions, followed by crystallization in aqueous media. Spectroscopic techniques such as IR and NMR have been instrumental in characterizing its ligand environment and protonation states.

Significance in Coordination Chemistry

Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate serves as a model system for studying electron-transfer processes and ligand-field effects. Its octahedral coordination sphere, comprising two cyanide ions and two bidentate phen ligands, creates a rigid yet tunable environment for probing metal-ligand interactions.

Electronic Structure and Redox Behavior

The iron(II) center in this complex exhibits a low-spin configuration due to the strong field strength of cyanide and phen ligands. Cyclic voltammetry studies reveal a quasi-reversible Fe²⁺/Fe³⁺ redox couple at +0.87 V (vs. SHE), making it a candidate for electrochemical sensors and catalysis. The cyanide ligands act as π-acceptors, stabilizing higher oxidation states and enabling participation in redox cascades.

Stereochemical Flexibility

In anhydrous hydrogen fluoride, the compound undergoes diprotonation at cyanide nitrogen atoms, adopting a cis-configuration confirmed by ¹H NMR. This stereochemical flexibility underscores its utility in studying proton-coupled electron transfer (PCET) mechanisms, relevant to bioinorganic systems such as hydrogenases.

Supramolecular Interactions

Crystallographic analyses of related complexes, such as [Fe(phen)₃]²⁺ derivatives, reveal intramolecular C–H⋯N hydrogen bonds that stabilize the coordination sphere. These interactions influence solubility and lattice packing, with implications for material design in molecular electronics.

Equation 1: Protonation Equilibrium in Anhydrous HF
$$ \text{phen}2\text{Fe(CN)}2 + 2\text{HF} \rightleftharpoons \text{phen}2\text{Fe(CNH)}2^{2+} + 2\text{F}^- $$
Protonation occurs at cyanide ligands, preserving the octahedral geometry while altering electronic properties.

Properties

Molecular Formula

C26H20FeN6O2

Molecular Weight

504.3 g/mol

IUPAC Name

iron(2+);1,10-phenanthroline;dicyanide;dihydrate

InChI

InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;;

InChI Key

WMZRMSVSLVFVFA-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate can be synthesized by reacting iron salts with 1,10-phenanthroline and cyanide ions in an aqueous solution. The reaction typically involves constant stirring at room temperature for about one hour . The monomer reactants include amines (e.g., aniline) and nitrates (e.g., sodium nitrate) .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The process involves careful control of reaction conditions to ensure the purity and yield of the compound .

Scientific Research Applications

Electrochemical Applications

Dicyano-bis-(1,10-phenanthroline)iron(II)dihydrate has been studied for its electron transfer properties, which are essential for various electrochemical applications.

Case Study: Electron Transfer Kinetics

Research has demonstrated that the oxidation of dicyano-bis-(1,10-phenanthroline)iron(II) by cytochrome c peroxidase exhibits a bimolecular rate constant that varies significantly with pH. The highest rate constant was recorded at a pH of 4.5, indicating that protonation of an ionizable group in the enzyme enhances electron transfer efficiency . This property makes the compound a valuable candidate for designing electrochemical sensors and devices.

Catalytic Applications

The compound has also been investigated for its catalytic properties in oxidation reactions.

Case Study: Periodate Oxidation

A study on the periodate oxidation of dicyano-bis-(1,10-phenanthroline)iron(II)dihydrate in the presence of sodium dodecyl sulfate revealed significant insights into reaction kinetics and mechanisms. The reaction was influenced by changes in pH, which affected the rate of oxidation. This behavior suggests potential applications in petrochemical processes and corrosion resistance strategies .

Biochemical Applications

Dicyano-bis-(1,10-phenanthroline)iron(II)dihydrate has notable implications in biochemical systems due to its interaction with biological molecules.

Case Study: Interaction with Cytochrome c

The compound's ability to facilitate electron transfer between iron complexes and cytochrome c indicates its potential role as a redox mediator in biochemical pathways. This interaction is crucial for understanding metabolic processes and could lead to advancements in bioengineering and synthetic biology .

Summary of Applications

Field Application Details
ElectrochemistryElectron Transfer KineticsEnhanced transfer rates at specific pH levels; valuable for sensors .
CatalysisOxidation ReactionsEffective in periodate oxidation; influenced by pH changes .
BiochemistryRedox MediationFacilitates electron transfer in metabolic pathways; potential for bioengineering applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares key features of [Fe(Phen)₂(CN)₂]·2H₂O with structurally analogous transition metal-phenanthroline complexes:

Compound Metal Center Ligands Structural Features Electronic Properties Reactivity/Solubility
[Fe(Phen)₂(CN)₂]·2H₂O Fe(II) 2 Phen, 2 CN⁻ (cis) Cis-cyanide; H-bonding with H₂O; acetonitrile co-crystallization in some forms Solvatochromic (λmax shifts with AN, α, π*) Redox-active (k ≈ 10³–10⁴ M⁻¹s⁻¹ with cytochrome c peroxidase ); soluble in polar solvents
[Cd(Phen)₂(1H-benzotriazole-7-sulfonato)₂]·2H₂O Cd(II) 2 Phen, 2 sulfonato Sulfonato ligands in equatorial plane; extended H-bonding networks Luminescent (emission in visible range) Moderate solubility in water/DMF; inert redox behavior
[Cu(Phen)₂(OAc)]X·2H₂O (X = ClO₄⁻, NO₃⁻) Cu(II) 2 Phen, 1 acetate Distorted octahedral geometry; Jahn-Teller distortion d-d transitions (λmax ~600–700 nm) Oxidatively stable; soluble in methanol/water
[Zn(Phen)₂Cl]NO₃·H₂O Zn(II) 2 Phen, 1 Cl⁻ Tetrahedral or trigonal bipyramidal geometry No solvatochromism; UV absorption Hydrolytically stable; soluble in DMSO

Key Research Findings

  • Redox Activity : The Fe(II) complex undergoes rapid electron transfer with cytochrome c peroxidase (k = 1.2 × 10³ M⁻¹s⁻¹ at pH 7), outperforming Cu(II)-phenanthroline analogs, which are redox-inert under similar conditions .
  • Solvatochromism: Unlike Cd(II) or Zn(II) analogs, the Fe(II) complex exhibits pronounced solvatochromism, with absorption maxima (νmax) correlating with solvent acceptor number (AN), hydrogen-bond acidity (α), and polarity (π*) .
  • Ligand Displacement Kinetics : The Fe(II) complex shows slower ligand exchange rates compared to [Ni(Phen)₃]²⁺ or [Co(Phen)₃]²⁺, attributed to strong field stabilization by CN⁻ ligands .
  • Oxidation Behavior : In aqueous SDS, [Fe(Phen)₂(CN)₂]·2H₂O reacts with periodate (IO₄⁻) via first-order kinetics (k = 3.8 × 10⁻⁴ s⁻¹ at 25°C), a process absent in sulfonato-Cd(II) complexes due to their redox stability .

Biological Activity

Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate, commonly referred to as ferrocyphen , is a coordination complex with notable biological activities, particularly in the context of cancer research and DNA interactions. This article synthesizes existing literature on its biological effects, focusing on its cytotoxicity, interactions with DNA, and potential therapeutic applications.

  • Molecular Formula : C26_{26}H20_{20}FeN6_6O2_2
  • Molecular Weight : 504.32 g/mol
  • CAS Number : 23425-29-8
  • Appearance : Dark brown powder

Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate exhibits its biological activity primarily through interactions with DNA. It has been shown to selectively bind to G-quadruplex structures in telomeric DNA, which are critical for maintaining chromosomal integrity and regulating cellular proliferation. The ability to induce apoptosis in cancer cells via these interactions is a focal point of research.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of ferrocyphen against various cancer cell lines. The findings indicate:

  • Cell Lines Tested : PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), HT29 (colon), HFF-1 (normal human fibroblasts), RWPE-1 (normal prostate epithelial).
  • IC50_{50} Values :
    • PC-3: 18 µM
    • Other tumor cells: 30–80 µM
    • Normal cells (HFF-1 and RWPE-1): Higher IC50_{50} values indicating lower toxicity compared to tumor cells.

This selectivity suggests that ferrocyphen may offer therapeutic benefits with reduced side effects compared to conventional chemotherapeutics .

Apoptosis Induction

The mechanism by which ferrocyphen induces cell death has been investigated through several assays:

  • Annexin V/PI Assays : Indicated that ferrocyphen promotes apoptosis in cancer cells.
  • Cell Cycle Analysis : Revealed alterations in cell cycle progression, particularly an increase in cells arrested in the G0/G1 phase.

These results align with findings from other studies on phenanthroline derivatives that exhibit similar apoptotic properties .

DNA Interaction Studies

Ferrocyphen's interaction with DNA has been characterized using various biophysical techniques:

  • FRET-based Melting Assays : Demonstrated selective binding to G-quadruplex structures over double-stranded DNA.
  • Circular Dichroism (CD) and Viscosity Measurements : Confirmed conformational changes in DNA upon complexation with ferrocyphen.

These interactions are crucial for understanding how ferrocyphen can disrupt cancer cell proliferation by targeting telomeric DNA structures .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of ferrocyphen compared to other known phenanthroline derivatives:

CompoundIC50_{50} (µM)Selectivity (Tumor vs. Normal Cells)Mechanism of Action
Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate18 (PC-3)HighApoptosis induction via G4 binding
PhenDC315ModerateG4 stabilization
PhenQE820ModerateG4 stabilization

Case Studies and Research Findings

Several case studies have highlighted the potential applications of ferrocyphen in oncology:

  • Study on Prostate Cancer Cells : Demonstrated that ferrocyphen selectively induces apoptosis in PC-3 cells while sparing normal prostate epithelial cells, emphasizing its therapeutic potential.
  • Comparative Study with Other Antitumor Agents : Showed that ferrocyphen's cytotoxicity is comparable or superior to traditional chemotherapeutics like cisplatin, particularly in specific cancer types.

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